

3-Amino-2-fluoropyridine CAS number and properties

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Compound of Interest

Compound Name: 3-Amino-2-fluoropyridine

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An In-depth Technical Guide to 3-Amino-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-2-fluoropyridine** (CAS No. 1597-33-7), a critical building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key applications, with a focus on providing actionable information for laboratory and development settings.

Core Chemical Identity and Properties

3-Amino-2-fluoropyridine, also known as 2-fluoropyridin-3-amine, is a fluorinated pyridine derivative valued for its unique electronic properties and versatile reactivity.^{[1][2]} The presence of an electron-withdrawing fluorine atom adjacent to a nucleophilic amino group on the pyridine ring creates a multifunctional scaffold for chemical synthesis.^[2] This unique arrangement significantly influences the molecule's pKa, metabolic stability, and potential for intermolecular interactions, making it a valuable synthon in drug discovery.^[2]

Physicochemical Properties

The compound is commercially available as either a yellowish crystalline solid or a liquid, a discrepancy that may be attributed to purity levels or ambient temperature.^[1] Key quantitative properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	1597-33-7	[1][3]
Molecular Formula	C ₅ H ₅ FN ₂	[1][3]
Molecular Weight	112.11 g/mol	[1][3]
Appearance	Yellowish crystal or liquid	[1]
Density	1.212 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.563	
Purity (Typical)	≥95-98% (GC)	[1]
Storage Conditions	Store at 0-8 °C	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **3-Amino-2-fluoropyridine**. While a complete public dataset is not available, FTIR data has been published.[4][5] The following table summarizes key expected spectral features, drawing comparisons with similar pyridine derivatives where necessary for instructional purposes.

Spectroscopy	Expected Features	Reference/Analog
FTIR	Bands corresponding to N-H stretching (amine), C-F stretching, and aromatic C-N/C-C ring vibrations.	[4] [5]
¹ H NMR	Aromatic protons exhibiting complex splitting patterns due to ¹ H- ¹ H and ¹ H- ¹⁹ F coupling. Amine protons would appear as a broad singlet.	Analog: 3-Fluoropyridine [6] [7]
¹³ C NMR	Carbon signals will show splitting due to ¹³ C- ¹⁹ F coupling, with the carbon directly bonded to fluorine (C2) showing the largest coupling constant.	Analog: 3-Amino-2-chloropyridine [8]
Mass Spec (EI)	Molecular ion peak (M ⁺) at m/z = 112. Fragmentation would likely involve loss of HCN and fluorine-containing fragments.	Analog: 3-Aminopyridine [9] [10]

Synthesis and Reactivity

The synthesis of **3-Amino-2-fluoropyridine** presents unique challenges due to the desired substitution pattern.[\[2\]](#) The reactivity is dominated by the amino group, which serves as a versatile handle for further chemical modifications.[\[2\]](#)

Synthesis Methodologies

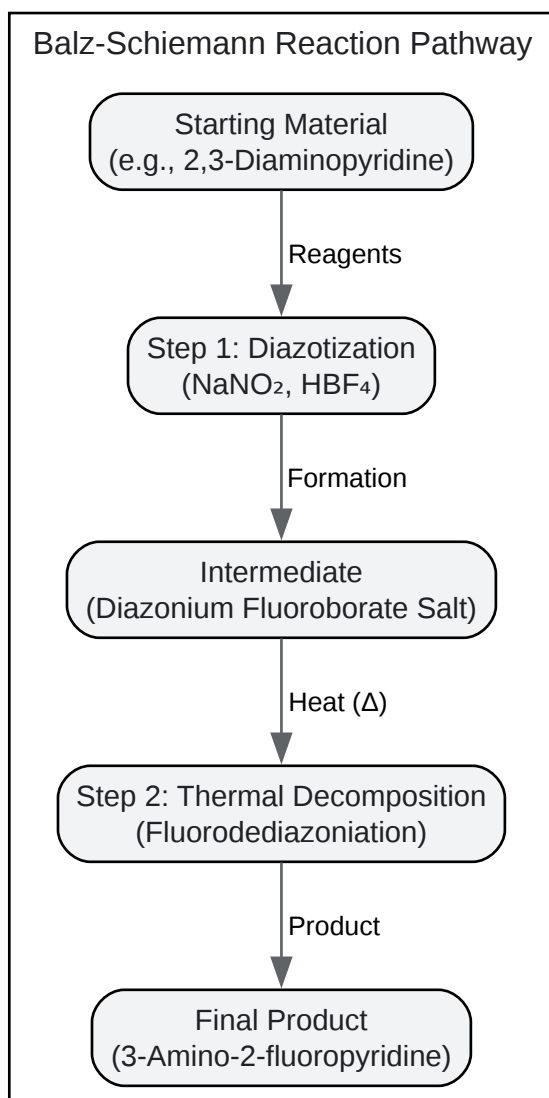
Traditional and modern synthetic routes are employed for the preparation of fluorinated aminopyridines.

- Balz-Schiemann Reaction: A cornerstone method for synthesizing aryl fluorides, this reaction involves the diazotization of an amino group, followed by its replacement with fluorine.[\[2\]](#) A

modified Balz-Schiemann approach has been developed for producing various fluoropyridine compounds.[\[11\]](#)

- Nucleophilic Aromatic Substitution (S_NAr): While direct fluorination can be difficult, synthesis may proceed from precursors like 2,3-difluoropyridine derivatives, where one fluorine atom is displaced by an amine source.[\[2\]](#)
- Modern Photoredox Methods: A convenient, one-pot protocol has been described for synthesizing 3-fluoropyridines from two different ketone components via the photoredox-mediated coupling of α,α -difluoro- β -iodoketones with silyl enol ethers, followed by condensation with ammonia.[\[12\]](#)

A general workflow for a key synthesis step is illustrated below.



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Caption: Generalized workflow for the Balz-Schiemann synthesis.

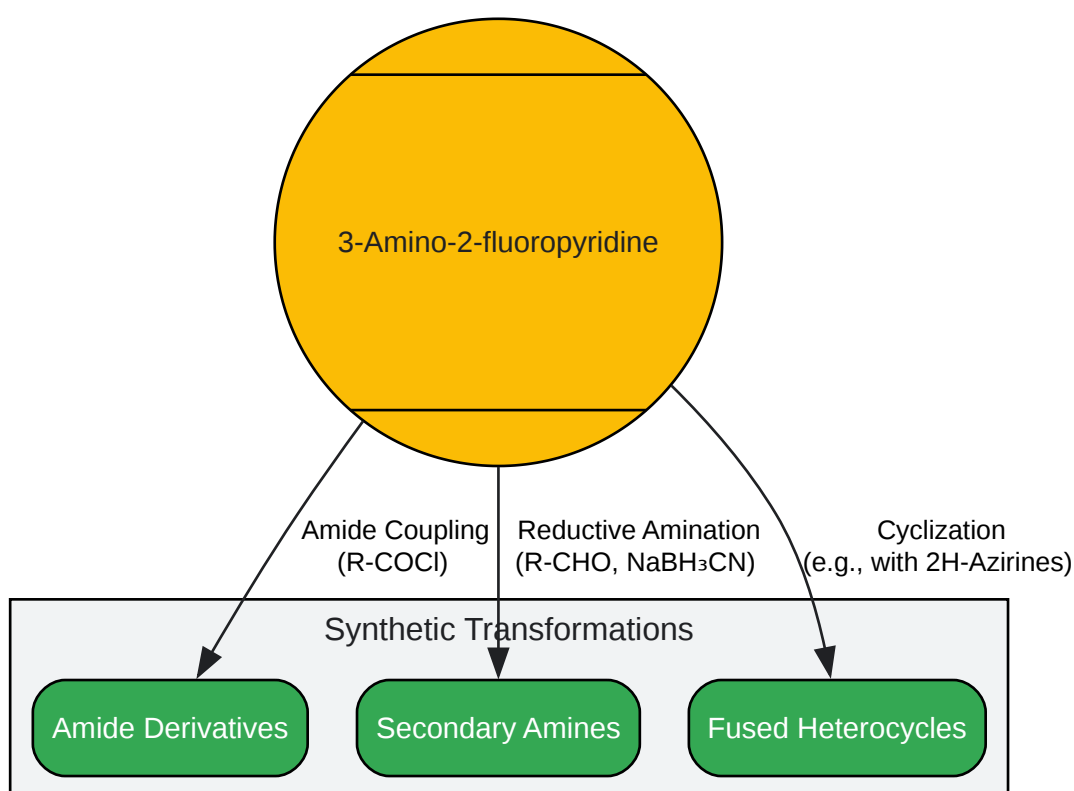
Chemical Reactivity

The utility of **3-Amino-2-fluoropyridine** as a building block stems from the reactivity of its amino group. The adjacent fluorine atom modulates the nucleophilicity of the amine and the pyridine ring itself.

- **Amide Coupling:** The amino group readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form amides.

- Reductive Amination: It can be used in reductive amination reactions with aldehydes or ketones to form secondary amines.^[2]
- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.^[2]
- Cyclization Reactions: It serves as a dinucleophile in reactions to form fused heterocyclic systems, such as in the synthesis of 2-aryl-pyrido[2,3-b]pyrazines from 2H-azirines.^[13]

The diagram below illustrates the versatile role of this compound in synthetic chemistry.



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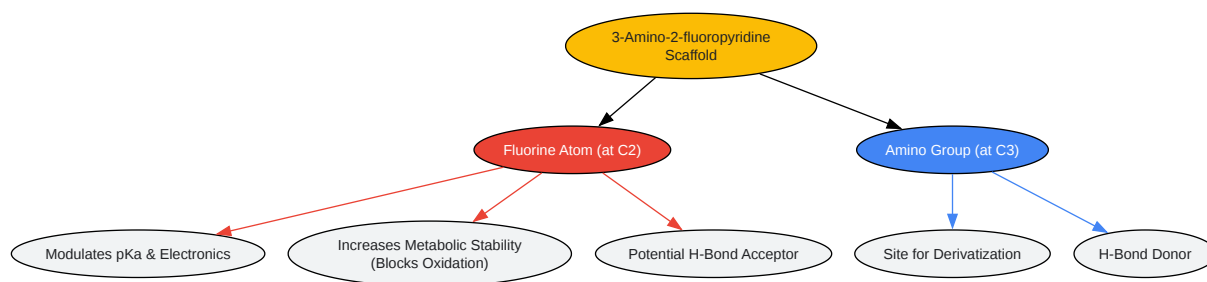
Caption: Key synthetic pathways utilizing **3-Amino-2-fluoropyridine**.

Applications in Research and Drug Development

3-Amino-2-fluoropyridine is a valuable intermediate in several high-value research and development areas.^[1]

- **Pharmaceutical Development:** It is a key building block for synthesizing novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. It has been utilized in the development of drugs targeting oncology, infectious diseases, and neurological disorders.[1]
- **Agrochemicals:** The compound is used to create more effective and stable pesticides and herbicides, contributing to improved crop yields.[1][14]
- **Materials Science:** It is incorporated into specialized polymers and coatings to enhance chemical resistance and thermal stability.[1][14]
- **Biochemical Research:** Its derivatives are used to study enzyme inhibitors and receptor interactions, providing insights into biological pathways.[1] It can also be used in the development of fluorescent probes for cellular imaging.[1]

The strategic incorporation of the 2-fluoro-3-aminopyridine moiety can significantly impact a molecule's structure-activity relationship (SAR).



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Caption: SAR implications of the core functional groups.

Experimental Protocols

The following sections provide generalized, representative protocols for the synthesis and a common subsequent reaction. These are intended for instructional purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Representative Synthesis: Modified Balz-Schiemann Reaction

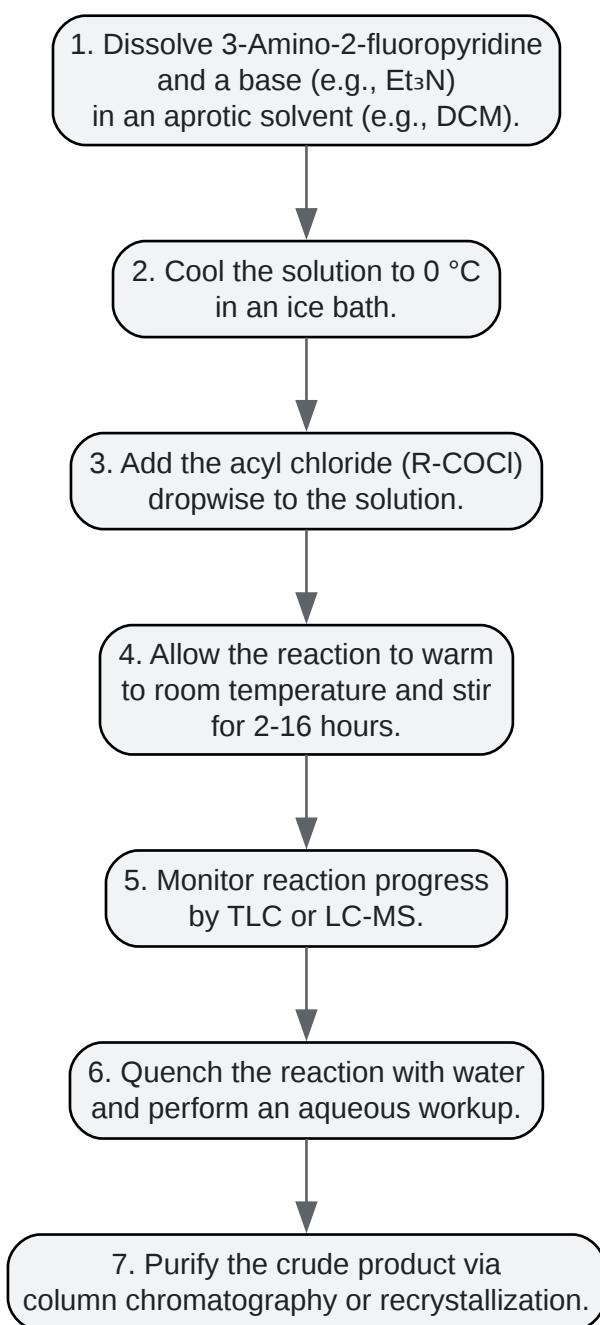
This protocol is a representative procedure based on established methodologies for fluorodediazonation of aminopyridines.^[11]

- Diazotization:
 - In a suitable fluoropolymer reaction vessel, dissolve 1.0 equivalent of the starting aminopyridine precursor (e.g., 2,3-diaminopyridine) in anhydrous hydrogen fluoride or a solution of HBF₄ at low temperature (-10 to 0 °C).
 - Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
 - Stir the mixture for 1-2 hours at 0-5 °C to ensure complete formation of the diazonium salt intermediate.
- Fluorodediazonation:
 - Carefully warm the reaction mixture to room temperature, then heat gently (e.g., 50-100 °C) to initiate thermal decomposition of the diazonium salt. Nitrogen gas evolution will be observed. Caution: This step should be performed in a well-ventilated fume hood behind a blast shield.
 - Continue heating until gas evolution ceases.
- Workup and Purification:
 - Cool the reaction mixture to room temperature and carefully neutralize by pouring it onto ice and adding a base (e.g., NaHCO₃ or NH₄OH) until the pH is ~8-9.

- Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **3-Amino-2-fluoropyridine**.

Experimental Workflow: Amide Coupling

This workflow outlines the use of **3-Amino-2-fluoropyridine** as a nucleophile in a standard amide bond formation.



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Caption: Step-by-step workflow for a typical amide coupling reaction.

Safety Information

3-Amino-2-fluoropyridine should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Classification: Acutely toxic (Oral) and causes serious eye irritation.[15]
- GHS Pictograms: GHS07 (Exclamation Mark).[15]
- Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. If in eyes, rinse cautiously with water for several minutes.[15]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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